5-Hydroxy Bromantane

Übersicht

Beschreibung

5-Hydroxy Bromantane is a metabolite of Bromantane, an immunostimulant with psychostimulating effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Bromantane typically involves the hydroxylation of Bromantane. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxy Bromantane can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Conversion to corresponding alcohols or amines.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. CNS Stimulant and Anxiolytic Effects

5-Hydroxy Bromantane exhibits properties similar to its parent compound, bromantane, which is known for its central nervous system (CNS) stimulant and anxiolytic effects. Clinical studies have indicated that bromantane can enhance physical and mental performance while reducing anxiety symptoms. A large-scale trial involving 728 patients demonstrated a significant therapeutic effect against asthenia, with a 90.8% improvement score on the Clinical Global Impression scale after 28 days of treatment at doses of 50 mg or 100 mg .

2. Dopamine Synthesis Enhancement

Research indicates that bromantane enhances dopamine synthesis by upregulating key enzymes involved in dopamine production, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This mechanism may also apply to this compound, suggesting its potential use in treating conditions associated with dopamine deficiency, such as depression and certain neurodegenerative diseases .

3. Anti-Inflammatory Properties

Studies have shown that bromantane can lower levels of pro-inflammatory cytokines like IL-6 and IL-17. This anti-inflammatory effect may extend to this compound, making it a candidate for further research into treatments for inflammatory disorders .

Research Applications

1. Metabolomics Studies

this compound has been utilized in metabolomics research to understand metabolic pathways and biomarker identification. Its distinct chemical properties allow it to serve as a reference compound in untargeted metabolomics studies, aiding in the analysis of complex biological samples .

2. Drug Development

Given its pharmacological profile, this compound could be explored as a potential candidate for new drug formulations aimed at enhancing cognitive function or alleviating mood disorders. Its unique mechanism of action differentiates it from traditional stimulants, offering a novel approach to CNS drug development .

Case Studies and Findings

Wirkmechanismus

The exact mechanism of action of 5-Hydroxy Bromantane is not fully understood. it is believed to interact with dopaminergic and possibly serotonergic neurotransmitter systems, similar to its parent compound, Bromantane. This interaction may involve the modulation of neurotransmitter release and reuptake, leading to its psychostimulating and immunostimulant effects .

Vergleich Mit ähnlichen Verbindungen

Bromantane: The parent compound, known for its psychostimulating and immunostimulant effects.

Amantadine: A related compound with antiviral and antiparkinsonian properties.

Memantine: Another related compound used in the treatment of Alzheimer’s disease

Uniqueness: 5-Hydroxy Bromantane is unique due to its specific hydroxylation, which may confer distinct biological and chemical properties compared to its parent compound and other related compounds. This uniqueness makes it a valuable subject of study in various scientific fields .

Biologische Aktivität

5-Hydroxy Bromantane, a derivative of bromantane, has gained attention in pharmacological research due to its diverse biological activities. Bromantane itself is known for its psychostimulant and immunoprotective properties, primarily utilized in enhancing physical and mental performance while reducing fatigue. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits several key pharmacological effects:

- Psychostimulant Activity : Similar to its parent compound, it enhances cognitive function and physical performance.

- Immunomodulatory Effects : It has been shown to influence immune responses positively, potentially providing protective effects against stress-induced immunosuppression.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its neuroprotective effects.

The mechanisms through which this compound exerts its effects include:

- Dopaminergic Modulation : It interacts with dopamine receptors, enhancing dopaminergic transmission, which is crucial for mood regulation and cognitive functions .

- Serotonergic Activity : The compound also influences serotonin pathways, which may contribute to its anxiolytic effects .

- Neuroprotection : By reducing oxidative stress and inflammation in neuronal cells, it protects against neurodegenerative processes .

Case Studies

- Cognitive Enhancement in Animal Models :

- Immunological Impact :

- Neuroprotective Effects :

Data Table

Eigenschaften

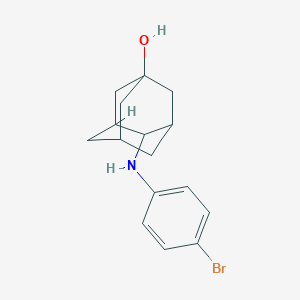

IUPAC Name |

4-(4-bromoanilino)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLNUULFHPBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476312 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560070-28-2 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.